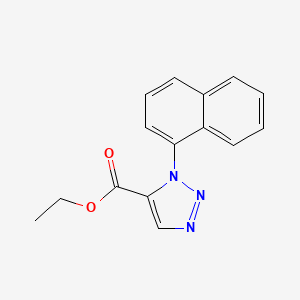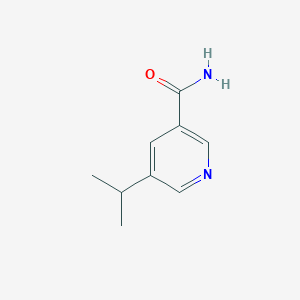![molecular formula C40H20Cl2CuI2N2O6 B13653337 Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) CAS No. 63717-32-8](/img/structure/B13653337.png)
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) is a complex compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes copper ions coordinated with naphthalen-2-olate ligands that are further substituted with chloro and iodoquinolinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Vorbereitungsmethoden
The synthesis of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The synthetic route may include the following steps:
Ligand Preparation: Synthesis of 1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate ligands through a series of organic reactions involving halogenation, esterification, and coupling reactions.
Complex Formation: Reaction of the prepared ligands with copper(II) salts (e.g., copper sulfate or copper chloride) in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: Isolation and purification of the resulting complex through recrystallization or chromatography techniques
Analyse Chemischer Reaktionen
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The chloro and iodo groups on the ligands can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands, altering its chemical properties and reactivity
Wissenschaftliche Forschungsanwendungen
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) has diverse applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions, facilitating various transformations such as cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Medicine: Explored for its therapeutic properties, including its role in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic and optical properties
Wirkmechanismus
The mechanism of action of Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) involves its interaction with molecular targets, such as enzymes and DNA. The compound can bind to these targets through coordination bonds, leading to the inhibition of enzymatic activity or the induction of DNA damage. The presence of copper ions also facilitates the generation of reactive oxygen species (ROS), which can further enhance its biological activity by inducing oxidative stress in cells .
Vergleich Mit ähnlichen Verbindungen
Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate) can be compared with other copper complexes, such as:
Copper(II) sulfate: A common copper salt used in various applications, but lacks the specific functional groups present in the compound of interest.
Copper(II) acetate: Another widely used copper complex with different ligands, leading to distinct chemical properties and reactivity.
Copper(II) chloride: Similar in terms of the copper center but differs in ligand structure, affecting its overall behavior and applications
Eigenschaften
CAS-Nummer |
63717-32-8 |
|---|---|
Molekularformel |
C40H20Cl2CuI2N2O6 |
Molekulargewicht |
1012.9 g/mol |
IUPAC-Name |
copper;1-chloro-3-(5-iodoquinolin-8-yl)oxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/2C20H11ClINO3.Cu/c2*21-17-12-5-2-1-4-11(12)10-14(19(17)24)20(25)26-16-8-7-15(22)13-6-3-9-23-18(13)16;/h2*1-10,24H;/q;;+2/p-2 |
InChI-Schlüssel |
INUUWRUIWPNJRZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.C1=CC=C2C(=C1)C=C(C(=C2Cl)[O-])C(=O)OC3=C4C(=C(C=C3)I)C=CC=N4.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)



![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)









